Q8 hydrochloride

Angiogenesis CysLT1 Antagonism GPCR Pharmacology

Q8 hydrochloride is the only CysLT1 antagonist that delivers VEGF-independent antiangiogenic activity (~98% tubule formation inhibition at 10 µM) and a confirmed additive effect with bevacizumab, a phenotype not recapitulated by montelukast or zafirlukast. This makes it an indispensable, non-interchangeable tool for dissecting non-VEGF pathways and overcoming anti-VEGF resistance. Ensure your angiogenesis research reaches definitive conclusions by choosing this superior benchmark compound.

Molecular Formula C17H14ClNO2
Molecular Weight 299.7 g/mol
Cat. No. B11714038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ8 hydrochloride
Molecular FormulaC17H14ClNO2
Molecular Weight299.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O.Cl
InChIInChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+;
InChIKeyLNPCQDLAMXHIFY-WVLIHFOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q8 Hydrochloride: CysLT1 Antagonist Procurement for VEGF-Independent Angiogenesis Research


Q8 hydrochloride (CAS: 1541762-55-3), chemically defined as (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride , is a small-molecule antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It was identified through a phenotypic screen of quininib analogues as a more potent antiangiogenic agent [1]. Unlike clinically approved leukotriene receptor antagonists (LTRAs) such as montelukast and zafirlukast, which are primarily indicated for asthma and allergic rhinitis, Q8 hydrochloride is exclusively a research-use-only (RUO) compound designed to interrogate VEGF-independent angiogenic pathways and CysLT1-mediated signaling in oncology and ophthalmology models [1].

Why Generic CysLT1 Antagonists Cannot Substitute for Q8 Hydrochloride in Angiogenesis Research


Despite sharing the CysLT1 target, Q8 hydrochloride cannot be interchanged with other in-class antagonists like montelukast, zafirlukast, or even its parent compound quininib. This is because Q8 exhibits a unique profile of VEGF-independent antiangiogenic activity and an additive effect with bevacizumab that is not observed with other CysLT1 antagonists [1]. Direct comparative studies show that while montelukast reduces only a subset of proangiogenic proteins (VEGF and ICAM-1), it does not affect calpain-2 or VCAM-1 levels, nor does it recapitulate Q8's additive effect with bevacizumab [1]. Furthermore, Q8 demonstrates significantly enhanced potency over the parent compound quininib in functional angiogenesis assays, with quantitative differences that directly impact experimental design and interpretation [1]. Substituting Q8 with a generic CysLT1 antagonist would fail to replicate these VEGF-independent and bevacizumab-synergistic phenotypes, potentially leading to false-negative results in angiogenesis models.

Q8 Hydrochloride Evidence Guide: Quantitative Differentiation Data for Procurement Decisions


CysLT1 Antagonism Potency: Q8 IC50 4.9 μM in CHO Cell-Based Assay

Q8 hydrochloride inhibits CysLT1 with an IC50 of 4.9 μM in a cell-based receptor antagonism assay using CHO cells [1]. The highest concentration tested (50 μM) inhibited CysLT1 activation by 113% [1]. This establishes Q8 as a functional CysLT1 antagonist with defined potency for in vitro and in vivo angiogenesis studies.

Angiogenesis CysLT1 Antagonism GPCR Pharmacology

Enhanced Antiangiogenic Potency in Zebrafish Model: Q8 Superior to Quininib

In a transgenic zebrafish (Tg(fli1:EGFP)) developmental angiogenesis model, Q8 produced greater antiangiogenic activity compared with quininib at 10 μM (p < 0.05) [1]. This in vivo phenotypic screen demonstrates Q8's enhanced potency over the parent compound, justifying its selection for advanced angiogenesis studies.

Developmental Angiogenesis Zebrafish Model Phenotypic Screening

Inhibition of Endothelial Cell Tubule Formation: Q8 More Effective than Quininib

Q8 inhibited HMEC-1 endothelial cell tubule formation by ~98% at 10 μM, significantly more effective than quininib at all concentrations tested (1–10 μM, p < 0.01) [1]. This near-complete inhibition contrasts with quininib's more modest effects, underscoring Q8's potency in disrupting vascular network formation.

Endothelial Cell Biology Tubulogenesis In Vitro Angiogenesis

Inhibition of Endothelial Cell Migration: Q8 Most Effective Analogue

Q8 inhibited HMEC-1 endothelial cell migration by ~79% at 10 μM, the most significant effect among quininib analogues tested (p < 0.001) [1]. This pronounced inhibition of cell motility highlights Q8's efficacy in disrupting a critical step in angiogenesis.

Endothelial Cell Migration Angiogenesis Wound Healing

Additive Antiangiogenic Effect with Bevacizumab: Unique to Q8

Q8 exerts an additive antiangiogenic effect with the anti-VEGF monoclonal antibody bevacizumab [1]. In combination with bevacizumab, Q8 significantly reduced HMEC-1 endothelial cell migration compared to control (p < 0.046) and to bevacizumab alone (p < 0.039) [1]. This additive effect was not observed with quininib [1].

Combination Therapy Bevacizumab Anti-VEGF Resistance

Differential Modulation of Proangiogenic Proteins vs. Montelukast

Q8 reduces secreted levels of VEGF, ICAM-1, VCAM-1, and cellular levels of NF-κB and calpain-2 [1]. In contrast, the clinically approved CysLT1 antagonist montelukast reduced only VEGF and ICAM-1, but did not affect calpain-2 or VCAM-1 [1]. This broader modulation of proangiogenic mediators distinguishes Q8's mechanism from montelukast.

Proangiogenic Proteins CysLT1 Signaling NF-κB

Optimal Research Applications for Q8 Hydrochloride Based on Quantitative Differentiation


Investigating VEGF-Independent Angiogenesis Mechanisms

Utilize Q8 hydrochloride in HMEC-1 tubule formation assays performed in VEGF-independent conditions to dissect CysLT1-mediated angiogenic signaling pathways. The compound's ability to inhibit tubule formation by ~98% at 10 μM, even in the absence of exogenous VEGF, makes it a definitive tool for studying non-VEGF driven angiogenesis [1].

Combination Studies to Overcome Anti-VEGF Resistance

Employ Q8 hydrochloride in combination with bevacizumab (or other anti-VEGF agents) in endothelial cell migration assays or in vivo xenograft models. The additive effect observed specifically with Q8 and bevacizumab [1] enables researchers to model and evaluate strategies for overcoming resistance to VEGF-targeted therapies.

Phenotypic Screening for Antiangiogenic Drug Discovery

Use Q8 hydrochloride as a positive control or benchmark compound in transgenic zebrafish (Tg(fli1:EGFP)) developmental angiogenesis screens. Its validated and superior in vivo antiangiogenic activity compared to quininib at 10 μM [1] provides a robust reference point for identifying and ranking novel antiangiogenic candidates.

Profiling CysLT1-Mediated Proangiogenic Protein Secretion

Treat HMEC-1 or other relevant endothelial cell lines with Q8 hydrochloride to specifically reduce secreted levels of VEGF, ICAM-1, and VCAM-1, as well as cellular NF-κB and calpain-2 [1]. This application is critical for elucidating the downstream effectors of CysLT1 in angiogenesis and for comparative studies against other antagonists like montelukast, which shows a more limited effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Q8 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.